molecular formula C7H4N2O3S B3301019 6-Nitrothieno[3,2-b]pyridin-7-ol CAS No. 905735-40-2

6-Nitrothieno[3,2-b]pyridin-7-ol

Cat. No.: B3301019
CAS No.: 905735-40-2
M. Wt: 196.19 g/mol
InChI Key: WWRBGVOLARSNJR-UHFFFAOYSA-N
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Description

6-Nitrothieno[3,2-b]pyridin-7-ol is a heterocyclic compound with the molecular formula C7H4N2O3S It is characterized by a thieno[3,2-b]pyridine core structure substituted with a nitro group at the 6th position and a hydroxyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Nitrothieno[3,2-b]pyridin-7-ol involves the nitration of thieno[3,2-b]pyridin-7-ol. This can be achieved using tetrabutylammonium nitrate and trifluoroacetic anhydride in dichloromethane at low temperatures . Another method involves the use of fuming nitric acid in propionic acid at elevated temperatures .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Nitrothieno[3,2-b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 6-nitrothieno[3,2-b]pyridin-7-one.

    Reduction: Formation of 6-amino derivatives.

    Substitution: Formation of various substituted thieno[3,2-b]pyridines.

Scientific Research Applications

6-Nitrothieno[3,2-b]pyridin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitrothieno[3,2-b]pyridin-7-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

    6-Nitrothieno[3,2-b]pyridin-7-one: Similar structure but with a ketone group instead of a hydroxyl group.

    6-Aminothieno[3,2-b]pyridin-7-ol: Formed by the reduction of the nitro group to an amino group.

    Thieno[3,2-b]pyridin-7-ol: The parent compound without the nitro substitution.

Uniqueness: 6-Nitrothieno[3,2-b]pyridin-7-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

6-nitro-4H-thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-6-5(9(11)12)3-8-4-1-2-13-7(4)6/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRBGVOLARSNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.1 g of thieno[3,2-b]pyridin-7(4H)-one 13 in 90 ml of propionic acid is added 1.5 ml of fuming nitric acid at 110° C. with stirring and the mixture is refluxed for 1 hour. The cooled mixture is diluted with 50 ml of ether and the resulting crystals are collected by filtration, washed with water and ether-methanol, and dried to give 3.13 g (78%) of Compound 14. Recrystallization from dimethyl sulfoxide-methanol affords colorless crystals melting at 328°-331° C. (dec.).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrothieno[3,2-b]pyridin-7-ol
Reactant of Route 2
6-Nitrothieno[3,2-b]pyridin-7-ol
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6-Nitrothieno[3,2-b]pyridin-7-ol
Reactant of Route 4
6-Nitrothieno[3,2-b]pyridin-7-ol
Reactant of Route 5
6-Nitrothieno[3,2-b]pyridin-7-ol
Reactant of Route 6
6-Nitrothieno[3,2-b]pyridin-7-ol

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